
Mif2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Mif2-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
Mif2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of D-dopachrome tautomerase.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its potential in cancer therapy, particularly in non-small cell lung cancer.
Wirkmechanismus
Mif2-IN-1 exerts its effects by inhibiting the activity of D-dopachrome tautomerase. This inhibition leads to the deactivation of the MAPK pathway, resulting in cell cycle arrest and suppression of cancer cell proliferation. The molecular targets involved include key proteins in the MAPK pathway, which play a crucial role in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Mif2-IN-1 is unique compared to other similar compounds due to its potent inhibition of D-dopachrome tautomerase and its specific mechanism of action. Similar compounds include:
ISO-1: Binds to the active-site residue Asn-97 of MIF, leading to structural changes that block MIF–CD74 binding.
4-IPP: Covalently binds to Pro-1 of MIF or DDT, altering their structure and preventing function.
Eigenschaften
Molekularformel |
C26H19F3N2O2S |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
5-methyl-3-[(1R)-1-naphthalen-1-ylethyl]-6-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19F3N2O2S/c1-14-21-23(34-22(14)17-9-5-10-18(13-17)26(27,28)29)30-25(33)31(24(21)32)15(2)19-12-6-8-16-7-3-4-11-20(16)19/h3-13,15H,1-2H3,(H,30,33)/t15-/m1/s1 |
InChI-Schlüssel |
XKCIYWJZAMFYTL-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)[C@H](C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


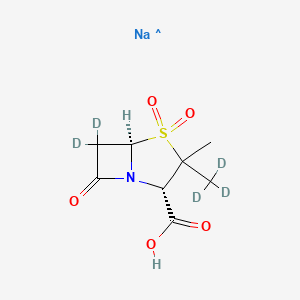
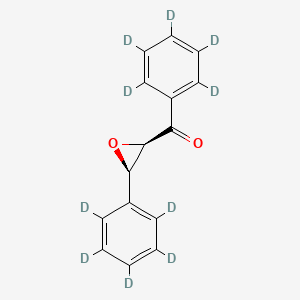
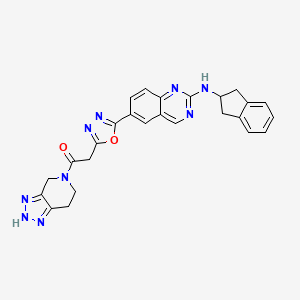
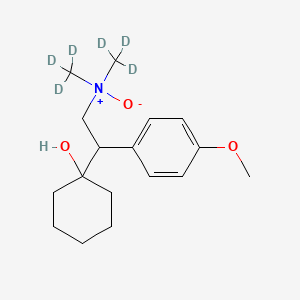
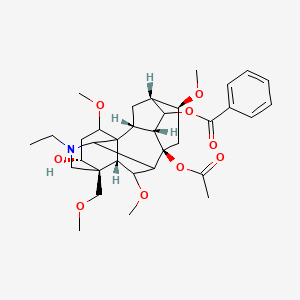
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
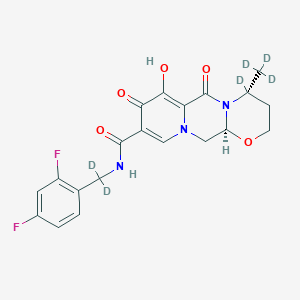
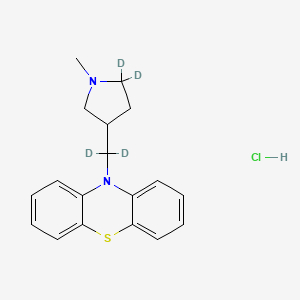
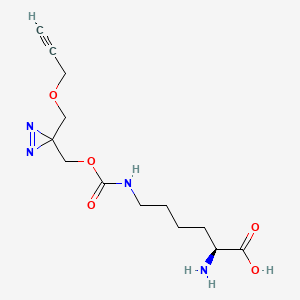
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

